molecular formula C19H27ClN6O2 B2937092 N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1177785-67-9

N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2937092
CAS No.: 1177785-67-9
M. Wt: 406.92
InChI Key: LDERYGLMNDDNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound characterized by two morpholino groups at the 4- and 6-positions of the triazine core and a 4-ethylphenylamine substituent at the 2-position. The hydrochloride salt enhances its solubility for research applications. This compound is part of a broader class of 1,3,5-triazine derivatives, which are synthesized via sequential nucleophilic substitutions on cyanuric chloride ().

Properties

IUPAC Name

N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2.ClH/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25;/h3-6H,2,7-14H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERYGLMNDDNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, commonly referred to as XB6, is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of key signaling pathways involved in cancer progression.

Chemical Structure and Properties

The molecular structure of XB6 features a triazine core substituted with morpholino groups and an ethylphenyl moiety. This unique configuration contributes to its biological activity and potential therapeutic applications. The chemical formula is represented as follows:

C15H20N6HClC_{15}H_{20}N_6\cdot HCl

Key Structural Features:

  • Triazine Ring: Central to the compound's activity.
  • Morpholino Groups: Enhance solubility and biological interactions.
  • Ethylphenyl Moiety: Imparts specificity towards certain kinases.

Research indicates that XB6 functions primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway and the mammalian target of rapamycin (mTOR) signaling pathway. These pathways are critical for regulating cell growth, proliferation, and survival. The inhibition of these pathways can lead to disrupted cellular metabolism and promote autophagy-dependent cell death in cancer cells.

Interaction Studies

In vitro studies have demonstrated that XB6 binds specifically to PI3K and mTOR complexes. This binding results in downstream effects on cellular signaling pathways that are essential for tumor growth and survival. The compound's ability to modulate these interactions positions it as a promising candidate for targeted cancer therapies .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Activity Description Reference
PI3K InhibitionExhibits potent inhibitory activity against PI3Kα with a KiK_i value of 17 nM
mTOR InhibitionDemonstrates balanced inhibition of mTOR at higher concentrations
Induction of AutophagyInduces autophagy-dependent cell death in various cancer cell lines
SelectivityShows selectivity towards specific kinases involved in cancer progression

Case Studies

Recent studies have highlighted the therapeutic potential of XB6 in oncology:

  • Preclinical Trials : In preclinical models, XB6 has shown efficacy in inhibiting tumor growth in xenograft models. The compound was well-tolerated with a favorable safety profile .
  • Phase II Clinical Trials : As a lead compound in a series of dimorpholinotriazine-based inhibitors, XB6 is currently under investigation for its potential in treating brain tumors and central nervous system metastasis due to its ability to cross the blood-brain barrier .

Comparative Analysis with Related Compounds

The following table compares XB6 with structurally similar compounds:

Compound Name Structure Features Biological Activity
4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amineSimilar triazine core with nitrophenylPotential anti-cancer activity
4,6-Dimorpholino-N-octyl-1,3,5-triazin-2-amineOctyl group instead of ethylphenylInvestigated for kinase inhibition
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-aminesTrifluoromethyl group additionPan-class I PI3K inhibitor

These compounds exhibit varying degrees of biological activity and specificity towards different kinases. The unique combination of the ethylphenyl group and morpholino substitutions in XB6 enhances its selectivity and potency against specific targets within the phosphoinositide signaling pathway .

Comparison with Similar Compounds

Core Structural Variations

The primary structural differences among morpholino-triazine derivatives lie in the aryl substituents at the 2-position and additional functional groups. Below is a comparative table of key analogs:

Compound Name (CAS/Identifier) Aryl Substituent Additional Functional Groups Key Properties/Applications Reference Evidence
N-(4-Ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine HCl 4-Ethylphenyl None Research compound (structural analog)
N-(3-Chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine HCl 3-Chlorophenyl None Supplier-listed research chemical
MHY1485 (326914-06-1) 4-Nitrophenyl None Laboratory research (stability noted)
PQR309 (N/A) Trifluoromethylpyridine Trifluoromethyl, pyridine Brain-penetrant kinase inhibitor
4-(5-Amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine 4-Chlorophenyl Indole-pyrazole EGFR inhibition, apoptosis in cancer

Yield and Purity :

  • Morpholino-triazine derivatives typically achieve moderate-to-high yields (e.g., 50–88% in ).
  • Analytical methods like RP-HPLC () and HRMS () confirm purity (>95% in most cases).

Research and Developmental Context

  • Anticancer Potential: Compounds with chlorophenyl or hybrid heterocycles () show EGFR inhibition, suggesting the 4-ethylphenyl derivative could be screened for similar targets.
  • Safety Profiles : MHY1485 () is labeled for research use only, emphasizing the need for rigorous toxicity studies in this class.
  • Brain Penetration : PQR309 () demonstrates that structural modifications (e.g., trifluoromethylpyridine) can optimize CNS activity, a direction for further optimization of the target compound.

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueKey Peaks/ShiftsReference
1H NMR δ 7.51–8.14 ppm (aromatic H)
13C NMR δ 164–167 ppm (triazine C)
IR 1092 cm⁻¹ (C-O-C), 1631 cm⁻¹ (C=N)

Q. Table 2. Biological Activity Parameters

AssayPI3Kγ IC50mTOR IC50Cell Line (IC50)Reference
Biochemical1.2 nM5.3 nMN/A
MCF-7 ProliferationN/AN/A0.8 µM

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